molecular formula C12H16N2O B3232460 3-Amino-1-(4-methylphenyl)piperidin-2-one CAS No. 1341061-56-0

3-Amino-1-(4-methylphenyl)piperidin-2-one

Cat. No. B3232460
CAS RN: 1341061-56-0
M. Wt: 204.27 g/mol
InChI Key: ALFRLDRBHXSXKE-UHFFFAOYSA-N
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Description

3-Amino-1-(4-methylphenyl)piperidin-2-one, commonly referred to as 3AMP, is an organic compound with a molecular formula of C10H15NO. 3AMP is an important intermediate for the synthesis of a wide variety of compounds and has been widely studied in recent years. It is a versatile building block in the synthesis of a variety of drugs, polymers, and other organic compounds. It has also been used in the synthesis of small molecules and peptides.

Scientific Research Applications

Synthesis and Conformational Study

A study explored the synthesis of novel piperidine-fused benzoxazinonaphthoxazine and quinazolinonaphthoxazine derivatives through reactions involving similar compounds. The full conformational search protocols were carried out by NMR spectroscopy and molecular modelling, highlighting the versatility of piperidine derivatives in synthesizing complex molecules with potential for diverse applications, including pharmaceuticals and materials science (Csütörtöki et al., 2012).

Asymmetric Synthesis

Another research demonstrated the asymmetric synthesis of trisubstituted piperidines, starting from Baylis–Hillman adducts. This process, involving a domino reaction, underscores the importance of piperidine derivatives in synthesizing biologically interesting compounds with potential applications in medicinal chemistry (Salgado et al., 2019).

Anticancer Agents

One study focused on the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, evaluating them as anticancer agents. This research highlights the potential therapeutic applications of piperidine derivatives in developing new anticancer drugs (Rehman et al., 2018).

Insecticidal Activities

Research on novel (4′-tosyl) piperidin-4-yl containing α-aminophosphonates synthesized through a one-pot reaction revealed some compounds displayed insecticidal activities against Plutella xylostella. This study illustrates the potential of piperidine derivatives in developing new insecticidal compounds (Jiang et al., 2013).

properties

IUPAC Name

3-amino-1-(4-methylphenyl)piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-9-4-6-10(7-5-9)14-8-2-3-11(13)12(14)15/h4-7,11H,2-3,8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALFRLDRBHXSXKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCCC(C2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-(4-methylphenyl)piperidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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